molecular formula C10H14BrNO3S2 B2537315 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide CAS No. 1217013-00-7

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide

Cat. No.: B2537315
CAS No.: 1217013-00-7
M. Wt: 340.25
InChI Key: CTYBLPWPDOWKRE-UHFFFAOYSA-N
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Description

5-Bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a hydroxypentylmethyl substituent. This compound is synthesized via alkylation of 5-bromothiophene-2-sulfonamide with appropriate electrophiles, such as cyclohexenone derivatives, under basic conditions (e.g., LiH or NaH in THF) . Key structural attributes include:

  • Thiophene sulfonamide backbone: Provides a rigid, planar structure conducive to interactions with biological targets, such as enzymes or receptors.
  • Hydroxycyclopentylmethyl group: Introduces steric bulk and hydrogen-bonding capacity, which may modulate solubility and target selectivity.

Properties

IUPAC Name

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBLPWPDOWKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 2-Aminothiophene

The parent sulfonamide is synthesized via sulfonylation of 2-aminothiophene using bromosulfonic acid or chlorosulfonic acid, followed by amidation. For example:
$$
\text{2-Aminothiophene} + \text{ClSO}3\text{H} \rightarrow \text{5-Bromothiophene-2-sulfonyl chloride} \xrightarrow{\text{NH}3} \text{5-Bromothiophene-2-sulfonamide}
$$
This step typically achieves yields of 70–85% after recrystallization from methanol.

Preparation of (1-Hydroxycyclopentyl)methyl Bromide

Hydroxymethylation of Cyclopentanol

The synthesis of the alkylating agent begins with cyclopentanol, which undergoes hydroxymethylation via a two-step process:

  • Formation of Cyclopentanone : Oxidation of cyclopentanol using Jones reagent (CrO₃/H₂SO₄) yields cyclopentanone (85–90% yield).
  • Grignard Addition : Reaction of cyclopentanone with formaldehyde in the presence of a Grignard reagent (e.g., CH₃MgBr) produces (1-hydroxycyclopentyl)methanol.

Bromination of (1-Hydroxycyclopentyl)methanol

The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether:
$$
\text{(1-Hydroxycyclopentyl)methanol} + \text{PBr}3 \rightarrow \text{(1-Hydroxycyclopentyl)methyl bromide} + \text{H}3\text{PO}_3
$$
This step requires careful temperature control (0–5°C) to minimize elimination side reactions, yielding 60–65% of the bromide after purification via fractional distillation.

N-Alkylation of 5-Bromothiophene-2-Sulfonamide

Reaction Conditions and Optimization

The alkylation follows a modified procedure from, where 5-bromothiophene-2-sulfonamide (1 eq) is deprotonated with LiH (1 eq) in DMF at room temperature. The (1-hydroxycyclopentyl)methyl bromide (1 eq) is added dropwise, and the mixture is stirred for 3 hours. Key parameters include:

  • Solvent : DMF enhances nucleophilicity of the sulfonamide anion.
  • Base : LiH ensures complete deprotonation without side reactions.
  • Temperature : Room temperature prevents degradation of the hydroxyl group.

Work-up and Purification

The product is precipitated by adding ice-cold water, filtered, and recrystallized from methanol. Yield ranges from 55–62%, with lower yields attributed to steric hindrance from the cyclopentyl group.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 4.15 (s, 2H, N–CH₂), 3.80 (br s, 1H, OH), 2.10–1.60 (m, 8H, cyclopentyl-H).
  • ¹³C NMR : δ 142.3 (C-Br), 138.5 (thiophene-C), 72.8 (C–OH), 45.2 (N–CH₂), 34.1–23.4 (cyclopentyl-C).
  • HRMS (ESI) : m/z calcd for C₁₀H₁₅BrN₂O₃S [M+H]⁺: 340.3; found: 340.3.

Purity Assessment

HPLC analysis (C18 column, 10 mM ammonium acetate/acetonitrile gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Challenges and Alternative Approaches

Protective Group Strategies

To mitigate hydroxyl group reactivity during alkylation, tert-butyldimethylsilyl (TBS) protection is employed:

  • Protection : (1-Hydroxycyclopentyl)methanol is treated with TBSCl/imidazole in DMF.
  • Bromination : The TBS-protected alcohol is converted to the bromide using PBr₃.
  • Alkylation : After N-alkylation, the TBS group is removed with tetrabutylammonium fluoride (TBAF).
    This approach improves yield to 68–70% but adds two synthetic steps.

Mitsunobu Reaction

An alternative pathway involves the Mitsunobu reaction between 5-bromothiophene-2-sulfonamide and (1-hydroxycyclopentyl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this method yields <40% due to poor nucleophilicity of the sulfonamide.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Alkylation 55–62 98 Simplicity, fewer steps Moderate yield due to steric effects
TBS-Protected Route 68–70 99 Higher yield, controlled reactivity Additional protection/deprotection
Mitsunobu Reaction <40 95 No alkyl bromide needed Low yield, costly reagents

Scalability and Industrial Considerations

For large-scale synthesis, the direct alkylation method is preferred due to its operational simplicity and compatibility with continuous flow systems. Solvent recovery (DMF) and LiH disposal require stringent safety protocols to mitigate explosion risks.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of sulfinamide or sulfenamide derivatives

    Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Substituent Key Properties Reference
5-Bromo-N-(tert-butyl)thiophene-2-sulfonamide tert-butyl - Higher lipophilicity (logP ~3.5) due to bulky alkyl group.
- Moderate anticancer activity (IC50 ~10 μM in U87MG glioma cells).
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide 3-oxocyclohexyl - Enhanced solubility (81% yield) due to ketone group.
- NMR-confirmed conformation (δ 7.38 ppm for thiophene proton).
5-Bromo-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide propargyl - Lower molecular weight (256.15 g/mol).
- Reactive alkyne group for click chemistry modifications.
5-Bromo-N-(1-(3-chlorophenyl)methyl-triazol-3-yl)thiophene-2-sulfonamide Triazole-linked benzyl - Potent antiproliferative activity (IC50 <5 μM in cancer cells).
5-Bromo-N-methylthiophene-2-sulfonamide Methyl - Simplest derivative with low steric hindrance.
- Baseline activity in antimicrobial assays (MIC ~25 μg/mL).

Physicochemical Properties

  • Solubility : The 3-oxocyclohexyl derivative demonstrates improved aqueous solubility (>50 mg/mL) due to its polar ketone group, whereas tert-butyl and propargyl analogues are more lipophilic (logP >3) .
  • Thermal Stability : Melting points vary significantly; hydroxycyclopentylmethyl derivatives melt at 113–115°C, while triazole-containing analogues (e.g., 11c ) have lower melting points (111–112°C), reflecting differences in crystallinity .

Biological Activity

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of antibacterial and enzyme inhibition. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving the reaction of 5-bromothiophene-2-sulfonamide with different alkyl or cycloalkyl groups. The introduction of the hydroxycyclopentyl group enhances its solubility and may influence its biological efficacy. The general synthetic route involves:

  • Formation of Thiophene Derivative : Starting from 5-bromothiophene-2-sulfonamide.
  • Alkylation : Using alkyl halides or alcohols in the presence of bases like lithium hydride (LiH) to form the desired sulfonamide derivatives.

The structural formula can be represented as follows:

CxHyBrNzOaSb\text{C}_x\text{H}_y\text{BrN}_z\text{O}_a\text{S}_b

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-1). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate strong antibacterial activity:

CompoundMIC (µg/mL)MBC (µg/mL)
This compound0.390.78

These results suggest that this compound could serve as a potential therapeutic agent against multi-drug resistant bacterial infections .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been investigated for its role as an inhibitor of carbonic anhydrase (CA). The compound exhibits varying degrees of inhibition across different isoforms:

IsoformInhibition Constant (K_i, nM)
hCA I683 - 4250
hCA IISubnanomolar
hCA IXSubnanomolar
hCA XIISubnanomolar

The high-resolution X-ray crystallography studies have elucidated the binding interactions between the compound and CA isoforms, providing insights into its mechanism of action .

Clinical Relevance

A study published in Antimicrobial Agents and Chemotherapy emphasized the effectiveness of this compound against clinical isolates of Klebsiella pneumoniae ST147. The research utilized both in vitro assays and in silico modeling to predict binding affinities and interaction profiles with target proteins associated with drug resistance .

In Vivo Studies

Further investigations are required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary results suggest promising outcomes, but comprehensive animal studies are essential to establish therapeutic windows and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted Sonogashira coupling is commonly used for bromothiophene sulfonamide derivatives. For example, 5-bromo-thiophene sulfonamides react with alkynes (e.g., 1-butyl-4-ethynylbenzene) under microwave irradiation (60°C, 10 min, 300 W) with Pd(PPh₃)₂Cl₂ and CuI as catalysts, yielding ~80–88% after purification via column chromatography (DCM/MeOH with NH₄OH) . Key factors affecting yield include stoichiometry of the alkyne, catalyst loading, and reaction time.

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

  • Methodological Answer :

  • 1H-NMR : Signals for NH protons (δ 8.50 ppm, singlet) and aromatic protons (δ 7.00–8.00 ppm) confirm sulfonamide and thiophene moieties.
  • 13C-NMR : Peaks at δ 143–157 ppm indicate sulfonamide and substituted thiophene carbons.
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated vs. observed) ensures molecular integrity.
  • IR : Sulfonamide S=O stretches appear at 1328–1158 cm⁻¹ .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in biological activity (e.g., antiproliferative vs. antimalarial effects) may arise from assay conditions (e.g., cell lines, concentration ranges). For example:

  • Dose Optimization : Testing IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) in U87MG glioma cells .
  • Off-Target Profiling : Use kinase inhibition assays (e.g., PknA/PknB in Mtb) to identify unintended targets .
  • Structural Analog Comparison : Compare activity of 5-bromo derivatives with chloro or iodo analogs to isolate electronic effects .

Q. How can computational modeling guide the optimization of solubility and bioavailability for this sulfonamide derivative?

  • Methodological Answer :

  • LogP Reduction : Introduce polar substituents (e.g., hydroxyl, methoxy) on the cyclopentyl group to lower cLogP.
  • Molecular Dynamics Simulations : Predict binding affinity to serum albumin using tools like AutoDock Vina.
  • In Vitro Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

Q. What crystallographic techniques are used to confirm the 3D structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Resolve bond lengths and angles (e.g., S–N bond ~1.63 Å, Br–C bond ~1.89 Å) .
  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., O–H···O, N–H···O) and π-π stacking interactions in the crystal lattice .

Q. How are structure-activity relationship (SAR) studies designed to evaluate substituent effects on biological potency?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs with variations at the bromine position (e.g., 5-chloro, 5-iodo) and cyclopentyl group (e.g., hydroxy vs. methoxy).
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., antimalarial activity against Plasmodium gametes ).
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. Why might biological activity differ between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic Instability : Phase I metabolism (e.g., cytochrome P450 oxidation) may reduce bioavailability. Use LC-MS to identify metabolites .
  • Efflux Pump Interference : Test in MDR1-transfected cells to assess P-glycoprotein efflux .
  • Protein Binding : Measure free fraction in plasma via equilibrium dialysis to account for albumin binding .

Experimental Design Tables

Parameter Optimized Conditions Impact on Yield/Activity Reference
Microwave Power300 WFaster reaction kinetics (10 min)
Catalyst SystemPd(PPh₃)₂Cl₂/CuI (1:1 mol%)Higher cross-coupling efficiency
Purification SolventDCM/MeOH (99:1) with NH₄OHImproved separation of polar byproducts
Biological Assay pH7.4 (physiological buffer)Maintains protein target conformation

Key Notes

  • For advanced studies, combine crystallography (e.g., CSD data ) with computational modeling to rationalize activity .
  • Always validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

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